[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine
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Overview
Description
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine is a heterocyclic compound that features both oxadiazole and thiophene rings. The oxadiazole ring is known for its diverse biological activities and stability, while the thiophene ring is recognized for its electronic properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and unique structural features.
Scientific Research Applications
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various biological targets, such as enzymes and receptors
Mode of Action
It’s known that the oxadiazole ring in the compound can interact with biological targets, potentially altering their function . The specific interactions and resulting changes would depend on the nature of the target.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, leading to downstream effects
Pharmacokinetics
Compounds with similar structures have been found to have favorable pharmacokinetic properties
Result of Action
Compounds with similar structures have been found to have various biological effects, such as anticancer activity
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Future Directions
The future directions for the research and development of “N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine” and similar compounds could involve further exploration of their anticancer potential. Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells . Therefore, future research could focus on the design and synthesis of new 1,3,4-oxadiazole derivatives with enhanced biological activities.
Biochemical Analysis
Biochemical Properties
The 1,3,4-oxadiazole scaffold selectively interacts with nucleic acids, enzymes, and globular proteins . N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine, as a derivative of 1,3,4-oxadiazole, may share these biochemical properties.
Cellular Effects
They can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
1,3,4-oxadiazole derivatives are known to exert their effects at the molecular level through various mechanisms, such as the inhibition of growth factors, enzymes, and kinases .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of 1,3,4-oxadiazole derivatives are areas of active research .
Dosage Effects in Animal Models
Studies on 1,3,4-oxadiazole derivatives have shown that they can have different effects at different dosages .
Metabolic Pathways
1,3,4-oxadiazole derivatives are known to interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
1,3,4-oxadiazole derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
1,3,4-oxadiazole derivatives are known to be directed to specific compartments or organelles through various targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃), followed by basification with potassium hydroxide (KOH) to yield the oxadiazole ring . The thiophene ring can be introduced through various coupling reactions, such as the reaction of chloroacetamide with mercaptothiazoles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring.
Comparison with Similar Compounds
[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl][(thiophen-2-yl)methyl]amine can be compared with other oxadiazole derivatives, such as:
5-Phenyl-1,3,4-oxadiazol-2-amine: Known for its antibacterial and antifungal activities.
3-(4-Chlorophenyl)-5-(((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-1,2,4-oxadiazole: Exhibits significant antiviral properties.
The uniqueness of this compound lies in its combined oxadiazole and thiophene rings, which confer both biological activity and electronic properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1-thiophen-2-ylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-2-5-11(6-3-1)14-17-16-13(18-14)10-15-9-12-7-4-8-19-12/h1-8,15H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVRROFGSDJXSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CNCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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